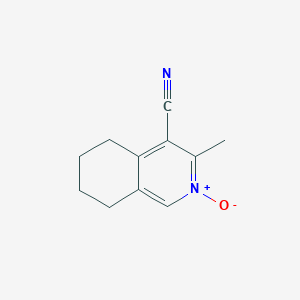![molecular formula C16H13BrN2O2 B5560708 2-(3-bromophenoxy)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5560708.png)
2-(3-bromophenoxy)-N-[4-(cyanomethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-bromophenoxy)-N-[4-(cyanomethyl)phenyl]acetamide is an organic compound that features a bromophenoxy group and a cyanomethylphenyl group attached to an acetamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenoxy)-N-[4-(cyanomethyl)phenyl]acetamide typically involves the reaction of 3-bromophenol with 2-chloro-N-[4-(cyanomethyl)phenyl]acetamide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-bromophenoxy)-N-[4-(cyanomethyl)phenyl]acetamide can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used.
Oxidation: Products include oxidized derivatives of the original compound.
Reduction: Products include reduced derivatives of the original compound.
Hydrolysis: Products include the corresponding carboxylic acid and amine.
Applications De Recherche Scientifique
2-(3-bromophenoxy)-N-[4-(cyanomethyl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: It can be used in the development of new materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used to study the interactions of bromophenoxy and cyanomethylphenyl groups with biological targets.
Mécanisme D'action
The mechanism of action of 2-(3-bromophenoxy)-N-[4-(cyanomethyl)phenyl]acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenoxy and cyanomethylphenyl groups can participate in various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-bromophenoxy)-N-[4-(cyanomethyl)phenyl]acetamide
- 2-(3-chlorophenoxy)-N-[4-(cyanomethyl)phenyl]acetamide
- 2-(3-bromophenoxy)-N-[4-(methyl)phenyl]acetamide
Uniqueness
2-(3-bromophenoxy)-N-[4-(cyanomethyl)phenyl]acetamide is unique due to the presence of both bromophenoxy and cyanomethylphenyl groups, which confer specific chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and interactions with biological targets, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
2-(3-bromophenoxy)-N-[4-(cyanomethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2/c17-13-2-1-3-15(10-13)21-11-16(20)19-14-6-4-12(5-7-14)8-9-18/h1-7,10H,8,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOKWHPVTFBICH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCC(=O)NC2=CC=C(C=C2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5560626.png)
![N-[2,4,6-trimethyl-3-(naphthalene-1-carbonylamino)phenyl]naphthalene-1-carboxamide](/img/structure/B5560629.png)
![{4-[4-methoxy-3-(methoxymethyl)benzyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5560641.png)
![(3R*,4S*)-1-[3-(3,5-dimethylisoxazol-4-yl)propanoyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5560660.png)
![2-{[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]carbonyl}-1-pyrrolidinecarboxamide](/img/structure/B5560669.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-1-(5-methyl-2-thienyl)ethanone](/img/structure/B5560677.png)
![4-[4-(2-phenoxypropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5560683.png)
![2-[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]-1-(2-furyl)-2-oxoethanone](/img/structure/B5560684.png)
![2-(3-{[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyrazolo[1,5-a]pyrimidin-6-yl)ethanol](/img/structure/B5560691.png)

![3,5-dimethoxy-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5560704.png)

![ethyl 2-[(2E)-2-benzylidenehydrazinyl]-2-oxoacetate](/img/structure/B5560724.png)

